2-Oxa-6-azaspiro[3.4]octane hemioxalate belongs to a class of heterocyclic compounds containing both oxygen and nitrogen atoms within its ring structure. It serves as a structural analog of piperazine, a common pharmacophore found in various pharmaceuticals. This compound is of interest to medicinal chemists due to its potential to exhibit similar biological activity to piperazine-containing drugs while potentially offering advantages in terms of pharmacokinetics and intellectual property. []
The synthesis of 2-Oxa-6-azaspiro[3.4]octane hemioxalate can be achieved through a [3+2] cycloaddition reaction. [] This reaction involves a three-atom component, such as an azomethine ylide, reacting with a two-atom component, like an alkene or alkyne, to form a five-membered ring. While the specific details of the synthesis for this particular molecule are not described in detail in the provided literature, it can be inferred that the process likely involves reacting an appropriately functionalized azomethine ylide with an ethylene oxide derivative. Subsequent treatment with oxalic acid would then yield the desired 2-Oxa-6-azaspiro[3.4]octane hemioxalate salt.
The molecular structure of 2-Oxa-6-azaspiro[3.4]octane hemioxalate comprises a spirocyclic system, where two rings share a single common atom. In this case, a pyrrolidine ring (five-membered ring containing nitrogen) shares a carbon atom with an oxetane ring (four-membered ring containing oxygen). The hemioxalate salt indicates that one molecule of oxalic acid is deprotonated and forms an ionic bond with the nitrogen atom of the 2-Oxa-6-azaspiro[3.4]octane moiety. []
The primary application of 2-Oxa-6-azaspiro[3.4]octane hemioxalate lies in its potential as a building block for medicinal chemistry. As a structural analog of piperazine, it holds promise for developing novel therapeutic agents. [] Its incorporation into drug candidates could potentially address limitations of existing piperazine-containing drugs, such as improving their pharmacokinetic profile or overcoming patent restrictions.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: